molecular formula C17H21N3O B4397786 1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea

1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea

Cat. No.: B4397786
M. Wt: 283.37 g/mol
InChI Key: KLVDWSSCQZGRCY-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea is an organic compound that belongs to the class of ureas It features a pyridine ring substituted with a benzyl group and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea typically involves the reaction of 1-benzyl-3,3-diethylpyridin-2-amine with an isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the urea group to amines.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the urea group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Benzyl-3,3-diethylpyridin-2-amine: A precursor in the synthesis of 1-Benzyl-3,3-diethyl-1-pyridin-2-ylurea.

    3-Benzylpyridine: Shares a similar benzyl-pyridine structure but lacks the urea group.

    1-Benzyl-3-pyrrolidinol: Another benzyl-substituted compound with different functional groups.

Uniqueness: this compound is unique due to its combination of a pyridine ring with benzyl and ethyl substitutions, along with a urea functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-benzyl-3,3-diethyl-1-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-19(4-2)17(21)20(16-12-8-9-13-18-16)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVDWSSCQZGRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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